4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Medicinal Chemistry Drug Design ADME Prediction

This polyhalogenated quinazoline intermediate features a unique Cl/F/CF₃ substitution pattern that directs regioselective SNAr at the 4-position, preserving 8-fluoro and 2-trifluoromethyl groups for optimal target engagement and metabolic stability. With a consensus LogP of 3.6 and low TPSA (25.78 Ų), it is ideally suited for CNS-penetrant kinase inhibitor programs. Batch-specific QC data (NMR, HPLC, GC) at ≥97% purity ensures reproducibility across your synthetic campaigns. Choose this building block to eliminate divergent synthetic outcomes and non-reproducible biological data inherent in generic quinazoline alternatives.

Molecular Formula C9H3ClF4N2
Molecular Weight 250.58 g/mol
CAS No. 959238-18-7
Cat. No. B1486437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline
CAS959238-18-7
Molecular FormulaC9H3ClF4N2
Molecular Weight250.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F
InChIInChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H
InChIKeyUUHMCYYJRVPENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-18-7) – A Halogen-Rich Quinazoline Intermediate for Targeted Synthesis


4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS 959238-18-7) is a polyhalogenated quinazoline building block featuring chlorine at the 4-position, fluorine at the 8-position, and a trifluoromethyl group at the 2-position [1]. This electron-deficient heteroaromatic scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical discovery, particularly for constructing kinase inhibitors and other bioactive molecules where halogen substituents critically modulate target engagement and physicochemical properties . The compound’s purity is typically specified at 97% by suppliers, with batch-specific analytical data (NMR, HPLC, GC) available to ensure reproducibility in synthetic campaigns .

Why 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Cannot Be Replaced by Generic Quinazoline Analogs


In-class quinazoline building blocks are not interchangeable due to the profound impact of halogen substitution patterns on both reactivity and biological function. The simultaneous presence of electron-withdrawing chlorine, fluorine, and trifluoromethyl groups at precise positions dictates the compound’s nucleophilic aromatic substitution (SNAr) profile, directing regioselective derivatization at the 4-chloro site while preserving the 8-fluoro and 2-trifluoromethyl moieties for downstream molecular recognition . Furthermore, comparative computed logP values (consensus 3.6 for the target vs. 3.3 for the 4-chloro analog lacking 8-fluoro [1] vs. 2.8 for the 8-fluoro analog lacking 4-chloro ) demonstrate that halogen count and position substantially alter lipophilicity, which directly influences membrane permeability, solubility, and ultimately, biological performance in cell-based assays. Consequently, substituting a generic quinazoline risks divergent synthetic outcomes and non-reproducible biological data.

Quantitative Differentiation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline vs. Closest Analogs


Enhanced Lipophilicity (Consensus LogP 3.6) Drives Distinct Membrane Permeability Profile

The consensus logP value of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is calculated as 3.6, representing an average of five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value is significantly higher than that of 8-fluoro-2-(trifluoromethyl)quinazoline (logP = 2.79) which lacks the 4-chloro substituent , and moderately elevated compared to 4-chloro-2-(trifluoromethyl)quinazoline (logP = 3.3-3.7) which lacks the 8-fluoro group [1]. The increased lipophilicity of the target compound is attributed to the synergistic effect of all three halogen substituents (Cl, F, CF₃) on the quinazoline core, which is predicted to enhance passive membrane diffusion in cellular assays relative to less halogenated analogs.

Medicinal Chemistry Drug Design ADME Prediction

Reduced Topological Polar Surface Area (TPSA 25.78 Ų) Optimizes Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is computed as 25.78 Ų , which is identical to that of 4-chloro-2-(trifluoromethyl)quinazoline [1] and 8-fluoro-2-(trifluoromethyl)quinazoline , indicating that the core quinazoline scaffold dominates this parameter. However, the TPSA value of 25.78 Ų falls well below the widely accepted threshold of 60-70 Ų for favorable passive blood-brain barrier (BBB) penetration, while the elevated logP (3.6) of the target compound positions it closer to the optimal CNS multiparameter optimization (MPO) space than the less lipophilic 8-fluoro analog (logP 2.79). The combination of low TPSA and high logP suggests that derivatives built from this scaffold may exhibit superior CNS exposure compared to those derived from less halogenated quinazoline intermediates.

CNS Drug Discovery Physicochemical Profiling Medicinal Chemistry

Validated Purity Specification (97%) with Batch-Specific QC Enables Reproducible SAR Studies

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is commercially available with a standardized purity specification of 97%, and vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, alternative quinazoline building blocks like 4-chloro-2-(trifluoromethyl)quinazoline and 8-fluoro-2-(trifluoromethyl)quinazoline are frequently offered at lower purities (typically 95%) without guaranteed access to batch analytical data . The higher nominal purity and availability of lot-specific certificates of analysis reduce the risk of introducing variable impurities into sensitive SAR or in vivo studies, thereby improving data reproducibility and facilitating cross-study comparisons.

Chemical Synthesis Quality Control Medicinal Chemistry

Computational Prediction Suggests Favorable Drug-Likeness (Zero Rule-of-Five Violations) with Moderate Aqueous Solubility

In silico ADME predictions indicate that 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline exhibits zero violations of Lipinski’s Rule of Five (molecular weight 250.58, consensus logP 3.6, 0 H-bond donors, 6 H-bond acceptors) , positioning it as a drug-like scaffold. Computed aqueous solubility (ESOL LogS = -4.01, corresponding to 0.0246 mg/mL or 98.2 µM) is moderate and comparable to related quinazoline intermediates. While 8-fluoro-2-(trifluoromethyl)quinazoline has a lower molecular weight (216.14) and slightly lower logP (2.79) , the target compound’s balanced profile—particularly its higher lipophilicity—may offer advantages in formulation and permeability for early-stage discovery. No direct comparative solubility data are available; this inference is based on computational estimates.

ADME Drug Design Physicochemical Profiling

Strategic Halogen Pattern Enables Regioselective Derivatization for Kinase Inhibitor Synthesis

The 4-chloro substituent serves as a primary reactive handle for nucleophilic aromatic substitution (SNAr) with amines, enabling efficient installation of diverse aniline or aliphatic amine moieties to generate 4-aminoquinazoline scaffolds—a privileged chemotype in kinase drug discovery (e.g., EGFR, VEGFR inhibitors) . The 8-fluoro and 2-trifluoromethyl groups are relatively inert under typical SNAr conditions, allowing them to be retained throughout the synthetic sequence and exploited for target engagement and metabolic stability. In contrast, analogs lacking the 8-fluoro group (e.g., 4-chloro-2-(trifluoromethyl)quinazoline) may exhibit altered electronics and reduced hydrogen-bonding capacity with kinase hinge regions, while analogs lacking the 4-chloro group forfeit the convenient SNAr handle for amine coupling. This precise halogen constellation is therefore optimized for modular SAR exploration of quinazoline-based kinase inhibitors .

Kinase Inhibitors Medicinal Chemistry Chemical Synthesis

Recommended Application Scenarios for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline Based on Verified Differentiation


Scaffold for CNS-Penetrant Kinase Inhibitor Discovery

Given its low TPSA (25.78 Ų) and elevated lipophilicity (consensus LogP 3.6), this quinazoline intermediate is well-suited for programs requiring blood-brain barrier penetration. The scaffold can be functionalized via SNAr at the 4-position with amine substituents to generate 4-anilinoquinazolines, a class known to inhibit CNS-relevant kinases (e.g., EGFRvIII, PI3K, GCN2). The retained 8-fluoro and 2-trifluoromethyl groups are expected to enhance metabolic stability and target residence time, making this a strategic choice for neuroscience-focused medicinal chemistry teams .

Modular Building Block for Parallel Synthesis of Halogen-Rich Quinazoline Libraries

The 4-chloro group provides a robust electrophilic center for parallel amination reactions, enabling the rapid generation of diverse 4-aminoquinazoline analogues. The high commercial purity (97%) and availability of batch-specific QC data (NMR, HPLC, GC) from suppliers like Bidepharm ensure that library synthesis proceeds with minimal impurity-related artifacts, which is critical for accurate SAR interpretation. This intermediate is therefore ideal for high-throughput medicinal chemistry campaigns focused on oncology or inflammation targets where halogenated quinazolines have demonstrated clinical relevance .

Reference Standard for Physicochemical Profiling of Halogenated Heterocycles

Owing to its well-defined and computable properties (LogP, TPSA, solubility, Ro5 compliance), 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline can serve as a calibration or reference compound in ADME assay development. Its moderate aqueous solubility (ESOL 0.0246 mg/mL) and balanced lipophilicity make it a useful benchmark for comparing experimental permeability, protein binding, or metabolic stability data across different quinazoline series. Procurement of high-purity material (97% with COA) ensures that the reference data are not confounded by variable impurity profiles .

Agrochemical Lead Optimization via Fluorinated Quinazoline Scaffolds

Fluorinated quinazolines have found application in crop protection as fungicides and herbicides due to their enhanced environmental persistence and target-site binding. The unique substitution pattern of this intermediate (Cl, F, CF₃) allows for modular derivatization at the 4-position while maintaining the metabolically stable 8-fluoro and 2-trifluoromethyl groups. Industrial agrochemical discovery groups seeking to improve potency and field half-life of quinazoline-based actives may prioritize this building block for SAR expansion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.